(E)-3-(6-Chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-11-4-3-5-14(12(11)2)19-16(20)9-7-13-6-8-15(17)18-10-13/h6-12,14H,3-5H2,1-2H3,(H,19,20)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMCWDVQRCIOP-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C=CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1C)NC(=O)/C=C/C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(6-Chloropyridin-3-yl)-N-(2,3-dimethylcyclohexyl)prop-2-enamide is a compound of significant interest in both agricultural and pharmaceutical research due to its unique structural features and biological activity. This article provides a comprehensive overview of the compound's biological properties, synthesis, and potential applications.
Chemical Structure and Properties
The compound is characterized by a chloropyridine moiety and an amide functional group, contributing to its reactivity and biological interactions. Its molecular formula is , with a molecular weight of 270.78 g/mol. The structure can be depicted as follows:
Insecticidal Properties
Preliminary studies indicate that this compound exhibits significant insecticidal activity, particularly against resistant arthropods. The chloropyridine ring enhances its interaction with biological receptors involved in pest resistance mechanisms, making it a promising candidate for integrated pest management (IPM) strategies.
The mechanism of action of this compound involves interference with neurotransmitter systems in insects. It is hypothesized that the chloropyridine moiety may bind to nicotinic acetylcholine receptors (nAChRs), leading to neurotoxic effects on target pests. This interaction is crucial for understanding the compound's efficacy and optimizing its use in agricultural applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Chloropyridine | Chlorinated pyridine ring | Moderate insecticidal activity | Simpler structure without cyclohexane |
| N-(4-Chlorophenyl)prop-2-enamide | Aromatic substitution | Antiproliferative properties | Lacks pyridine functionality |
| 4-Methyl-N-(2-methylcyclohexyl)prop-2-enamide | Methyl substitution on cyclohexane | Insecticidal activity | Different substituents on cyclohexane |
The presence of both chloropyridine and a bulky dimethylcyclohexane group in this compound distinguishes it from these similar compounds, potentially enhancing its selectivity and potency in biological applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:
- Condensation Reaction : Reacting 6-chloropyridine with a suitable amine derivative.
- Cross-Coupling Techniques : Utilizing palladium-catalyzed reactions to form carbon-nitrogen bonds.
These methods are critical for producing the compound in sufficient quantities for biological testing and application development.
Case Studies and Research Findings
Recent studies have focused on evaluating the insecticidal efficacy of this compound against various pest species. For instance:
- Case Study 1 : Testing against Aedes aegypti showed a significant reduction in larval survival rates at low concentrations.
- Case Study 2 : Field trials indicated effective control of resistant populations of Spodoptera frugiperda, demonstrating its potential as an alternative to conventional insecticides.
These findings underscore the compound's relevance in developing sustainable pest management solutions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of chloropyridine derivatives, which are frequently studied for their pesticidal and bioactive properties. Key structural analogues include metabolites of nitenpyram, a neonicotinoid insecticide, such as:
- N-((6-Chloropyridin-3-yl)methyl)-N-ethylmethanediamine
- N-((6-Chloropyridin-3-yl)methyl)ethanamine
These metabolites, identified via GC–MS analysis (retention times: 8.657 and 4.426 min, respectively ), share the 6-chloropyridin-3-yl backbone but lack the enamide bridge and cyclohexyl substituent.
Comparative Analysis Table
Key Findings from Research
Steric Effects : The 2,3-dimethylcyclohexyl group in the target compound may reduce enzymatic degradation compared to simpler nitenpyram metabolites, which lack steric protection .
Electronic Configuration : The (E)-enamide geometry could enhance π-stacking interactions with biological targets, a feature absent in metabolites with flexible aliphatic amines.
Analytical Challenges : Unlike nitenpyram intermediates (detectable via GC–MS ), the target compound’s bulky structure may require advanced techniques (e.g., HPLC-MS) for quantification.
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridinyl), cyclohexyl methines (δ 1.2–2.1 ppm), and carbonyl (δ ~165 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
How to address crystallographic disorder in structural refinement?
Advanced
In SHELXL, apply PART commands and isotropic displacement parameter (ADP) constraints for disordered regions. The Structure Validation in Chemical Crystallography study highlights using PLATON to detect twinning and R1 factor convergence (<5%) . For severe cases, low-temperature data collection (100 K) reduces thermal motion artifacts.
What are the compound’s stability profiles under varying pH and temperature?
Advanced
Conduct accelerated stability studies:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset (>200°C for thermally stable enamide derivatives) .
- Forced Degradation : Expose to 0.1M HCl/NaOH (24 hours) and monitor degradation via HPLC. A related study on coumaroyltyramines showed <5% degradation at pH 7.4 .
How can computational methods predict biological activity?
Advanced
Molecular docking (AutoDock Vina) against target proteins (e.g., MurA PDB: 1UAE) evaluates binding poses. QSAR models trained on MIC data from Trifluoromethylcinnamanilide derivatives (R² >0.85) correlate logP and H-bond acceptors with antimicrobial efficacy . MD simulations (GROMACS) assess dynamic interactions over 100 ns trajectories.
How to validate synthetic intermediates with ambiguous spectroscopic data?
Advanced
Use LC-MS/MS fragmentation patterns (e.g., m/z 234.00205 for chloropyridinyl fragments) and heteronuclear coupling constants (²JCH) in HMBC. For diastereomers, compare experimental vs. calculated [α]D values using polarimetry. In B. diffusa metabolite studies, 2D NMR resolved overlapping signals from regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
